molecular formula C18H20N2O2 B240599 N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-3-methylbenzamide

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-3-methylbenzamide

Cat. No. B240599
M. Wt: 296.4 g/mol
InChI Key: MBALEEAPQQPFDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-3-methylbenzamide, commonly known as DMXAA, is a small molecule with potential anti-tumor properties. It was first identified in the 1980s as part of a screening program for new anti-cancer drugs. Since then, it has been the subject of intense research and several clinical trials.

Mechanism of Action

The exact mechanism of action of DMXAA is not fully understood. It is thought to activate the immune system, leading to the production of cytokines and chemokines that induce tumor necrosis and apoptosis. It may also inhibit the growth of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects
DMXAA has been shown to induce a variety of biochemical and physiological effects in tumor cells and in vivo. It can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines. It can also induce the expression of genes involved in apoptosis and cell cycle arrest. In vivo, it can cause a decrease in tumor size and an increase in tumor necrosis.

Advantages and Limitations for Lab Experiments

One advantage of DMXAA is its ability to induce tumor necrosis and apoptosis in a variety of cancer cell lines. It also has the potential to enhance the anti-tumor activity of other chemotherapeutic agents. However, its mechanism of action is not fully understood, and its efficacy in clinical trials has been mixed.

Future Directions

There are several future directions for research on DMXAA. One area of interest is in combination therapy with other chemotherapeutic agents. Another area of interest is in the development of more potent analogs of DMXAA. Additionally, further research is needed to fully understand the mechanism of action of DMXAA and to identify biomarkers that can predict its efficacy in clinical trials.

Synthesis Methods

DMXAA can be synthesized through a multi-step process starting from 3-methylbenzoic acid. The final step involves the reaction of 4-(N,N-dimethylamino)phenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-methylbenzamide to yield DMXAA.

Scientific Research Applications

DMXAA has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and apoptosis in a variety of cancer cell lines, including lung, colon, breast, and melanoma. It has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents.

properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-3-methylbenzamide

InChI

InChI=1S/C18H20N2O2/c1-13-5-4-6-15(11-13)18(22)19-16-9-7-14(8-10-16)12-17(21)20(2)3/h4-11H,12H2,1-3H3,(H,19,22)

InChI Key

MBALEEAPQQPFDO-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.